molecular formula C5H6N4O2 B11920029 2-Oxo-1,2-dihydropyrimidine-4-carbohydrazide

2-Oxo-1,2-dihydropyrimidine-4-carbohydrazide

Cat. No.: B11920029
M. Wt: 154.13 g/mol
InChI Key: HXROEOIPDHNEQF-UHFFFAOYSA-N
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Description

2-Oxo-1,2-dihydropyrimidine-4-carbohydrazide is a heterocyclic compound with the molecular formula C₅H₆N₄O₂ It belongs to the class of pyrimidines, which are nitrogen-containing heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-Oxo-1,2-dihydropyrimidine-4-carbohydrazide involves the reaction of a pyrimidine derivative with hydrazine. For example, the subtitle compound of Step 15A (0.500 g, 3.24 mmol) is dissolved in ethanol (125 mL) and stirred at ambient temperature for 1 hour. Hydrazine monohydrate (0.325 g, 6.49 mmol) is then added, and the reaction mixture is heated at 65°C for 72 hours. The solvent is partially removed under reduced pressure, and the solids are filtered off and washed with ethanol to afford the title product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-1,2-dihydropyrimidine-4-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The hydrazide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the pyrimidine ring.

Scientific Research Applications

2-Oxo-1,2-dihydropyrimidine-4-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Oxo-1,2-dihydropyrimidine-4-carbohydrazide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 2-Oxo-1,2-dihydropyrimidine-4-carboxamide
  • 2-Oxo-1,2-dihydropyrimidine-4-carboxylic acid
  • 2-Oxo-1,2-dihydropyrimidine-4-carboxylate

Uniqueness

2-Oxo-1,2-dihydropyrimidine-4-carbohydrazide is unique due to the presence of the hydrazide group, which imparts specific chemical reactivity and potential biological activity. This distinguishes it from other similar compounds that may lack this functional group.

Properties

Molecular Formula

C5H6N4O2

Molecular Weight

154.13 g/mol

IUPAC Name

2-oxo-1H-pyrimidine-6-carbohydrazide

InChI

InChI=1S/C5H6N4O2/c6-9-4(10)3-1-2-7-5(11)8-3/h1-2H,6H2,(H,9,10)(H,7,8,11)

InChI Key

HXROEOIPDHNEQF-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC(=O)N=C1)C(=O)NN

Origin of Product

United States

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